3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethyl group at the seventh position on the pyrazolo[1,5-a]pyrimidine ring system. The unique structural features of this compound make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazolo[1,5-a]pyrimidine derivatives.
Bromination: The bromination of the pyrazolo[1,5-a]pyrimidine core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts such as Pd(PPh3)4 and bases like K2CO3 in solvents like DMF or toluene.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base like NaH or KOH.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.
Material Science: It is employed in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in the design of molecules with enhanced biological activity and stability.
Properties
Molecular Formula |
C7H3BrF3N3 |
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Molecular Weight |
266.02 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-3-13-14-5(7(9,10)11)1-2-12-6(4)14/h1-3H |
InChI Key |
USDOLASSWSBATE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)C(F)(F)F |
Origin of Product |
United States |
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